molecular formula C21H15N3O2 B6341660 2-Cyano-5-(Fmoc-amino)pyridine CAS No. 1823243-89-5

2-Cyano-5-(Fmoc-amino)pyridine

Cat. No. B6341660
CAS RN: 1823243-89-5
M. Wt: 341.4 g/mol
InChI Key: SYSUHFHVCJHDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(Fmoc-amino)pyridine is an organic compound that is widely used in scientific research. The Fmoc (Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The synthesis of 2-Cyano-5-(Fmoc-amino)pyridine involves several steps. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of 2-Cyano-5-(Fmoc-amino)pyridine is C21H15N3O2, and its molecular weight is 341.4 g/mol.


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 2-Cyano-5-(Fmoc-amino)pyridine was not found, it’s important to handle all chemicals with care. For example, Pyridine, a related compound, is classified as a flammable liquid and vapor, and it can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research may focus on optimizing the Fmoc removal strategy to suppress the formation of diketopiperazine, a common side reaction in solid-phase peptide synthesis . Additionally, the use of alternative Fmoc-removal solutions such as 2% DBU, 5% piperazine/NMP could minimize both the traceless and ordinary diketopiperazine formation in SPPS .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUHFHVCJHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(Fmoc-amino)pyridine

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